
9H-3,9'-双咔唑
概述
描述
9H-3,9’-Bicarbazole: is an organic compound with the molecular formula C24H16N2 . It is a derivative of carbazole, a tricyclic aromatic compound. The structure of 9H-3,9’-Bicarbazole consists of two carbazole units connected at the 9-position. This unique structure offers a new molecular skeleton for the development of materials in organic optoelectronics, particularly in organic light-emitting diodes (OLEDs) .
科学研究应用
Chemistry: 9H-3,9’-Bicarbazole is used as a building block in the synthesis of various organic compounds, particularly in the development of materials for OLEDs .
Medicine: Research is ongoing to explore the potential medicinal applications of 9H-3,9’-Bicarbazole and its derivatives .
Industry: The compound is used in the development of materials for optoelectronic devices, including OLEDs and other light-emitting applications .
作用机制
Target of Action
It is known that this compound is used in the design of temperature-activated delayed fluorescent (tadf) molecules .
Mode of Action
9H-3,9’-Bicarbazole interacts with its targets by acting as a donor (D) in D-A (donor-acceptor) type TADF molecules . The compound’s interaction with its targets results in changes in the photophysical properties of the TADF molecules .
Biochemical Pathways
It is involved in the luminescent mechanics of tadf molecules .
Pharmacokinetics
Its solubility and other physicochemical properties have been reported .
Result of Action
The molecular and cellular effects of 9H-3,9’-Bicarbazole’s action are primarily observed in its role as a component of TADF molecules. It contributes to the high photoluminescence quantum yield (PLQY) in the aggregation state of these molecules .
准备方法
Synthetic Routes and Reaction Conditions:
Photostimulated SRN1 Substitution Reactions: This method allows for the intramolecular carbon-nitrogen bond formation of 2’-halo [1,1’-biphenyl]-2-amines under mild and transition-metal-free conditions.
Catalytic High Yielding Procedure: This method involves the synthesis of 9H-carbazole-3,6-dicarbonitrile, which can be hydrolyzed to 9H-carbazole-3,6-dicarboxylic acid, both serving as versatile organic building blocks.
Industrial Production Methods: The industrial production of 9H-3,9’-Bicarbazole typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.
化学反应分析
Types of Reactions:
Oxidation: 9H-3,9’-Bicarbazole can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Biphenyl-utilizing bacteria can oxidize 9H-3,9’-Bicarbazole to form hydroxylated metabolites.
Reducing Agents: Specific reducing agents can be used under controlled conditions to achieve reduction.
Substituting Agents: Various substituting agents can be used to introduce different functional groups at the nitrogen atoms.
Major Products Formed:
Hydroxylated Metabolites: Formed during oxidation reactions.
Reduced Forms: Obtained through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
相似化合物的比较
Carbazole (C12H9N): A tricyclic aromatic compound with high hole-transporting capabilities and strong fluorescence.
9,9-Dimethylacridan (C15H15N): Known for its use in TADF emitters.
Carbazolyl-Phenyl (C18H13N): Used in the development of materials for OLEDs.
1,3,6,8-Tetramethyl-9H-Carbazole (C16H17N): Another compound used in TADF emitters.
Uniqueness of 9H-3,9’-Bicarbazole: The unique structure of 9H-3,9’-Bicarbazole, consisting of two carbazole units connected at the 9-position, offers distinct advantages in the development of materials for optoelectronic applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile building block in scientific research and industrial applications.
属性
IUPAC Name |
3-carbazol-9-yl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-4-10-21-17(7-1)20-15-16(13-14-22(20)25-21)26-23-11-5-2-8-18(23)19-9-3-6-12-24(19)26/h1-15,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJJVSJWFYYPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60530853 | |
| Record name | 9H-3,9'-Bicarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18628-07-4 | |
| Record name | 9H-3,9'-Bicarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9'-Bicarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 9H-3,9'-Bicarbazole and what makes it interesting for OLEDs?
A1: 9H-3,9'-Bicarbazole (BCz) is an organic compound with a molecular formula of C24H16N2 and a molecular weight of 332.40 g/mol. It has emerged as a promising material for OLEDs due to its excellent hole-transporting properties, high thermal stability, and wide bandgap. These properties make it suitable for use as a host material in phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence OLEDs (TADF-OLEDs).
Q2: How does the structure of 9H-3,9'-Bicarbazole affect its performance in OLEDs?
A2: The two carbazole units in 9H-3,9'-Bicarbazole are linked through their nitrogen atoms, creating a planar and rigid structure. This rigid structure facilitates efficient charge transport and enhances the material's thermal stability. Additionally, the electron-rich nature of carbazole units makes 9H-3,9'-Bicarbazole a good hole-transporting material. Researchers have explored linking various electron-deficient units to the 9H-3,9'-Bicarbazole core to fine-tune its electronic properties and improve its performance in OLEDs. For instance, incorporating pyridine units with different nitrogen atom orientations significantly influences the LUMO energy level and electron transportation behaviors without negatively impacting the photophysical properties [].
Q3: What are some examples of successful applications of 9H-3,9'-Bicarbazole in OLEDs?
A3: 9H-3,9'-Bicarbazole has been successfully employed in various OLED architectures:
- As a building block in bipolar host materials: By combining 9H-3,9'-Bicarbazole with electron-transporting units like pyridine, bipyridine, or cyanopyridine, researchers have developed bipolar host materials that demonstrate balanced charge transport and high triplet energies, leading to efficient energy transfer to the emitter. Examples include devices incorporating 3-BPyBCz [] and BCzTC []. These devices exhibit high external quantum efficiencies (EQEs) and low driving voltages, highlighting the benefits of 9H-3,9'-Bicarbazole in achieving high-performance OLEDs.
- As a component of self-hosting TADF emitters: Researchers have integrated 9H-3,9'-Bicarbazole into TADF emitters to create materials capable of functioning as both the emitter and the host. For example, the PBCz-BP-DMAC molecule incorporates a 9H-3,9'-Bicarbazole unit and exhibits aggregation-induced emission, TADF, and self-hosting properties []. This allows for simplified device architectures with high EQEs and low efficiency roll-off.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



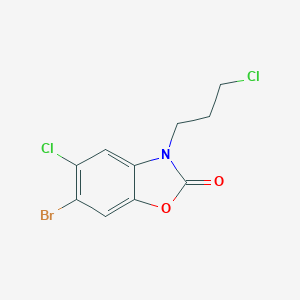
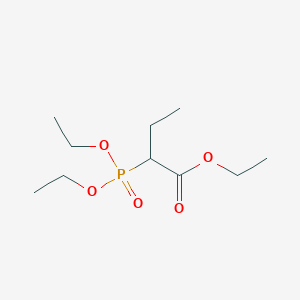
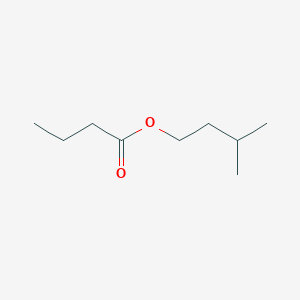
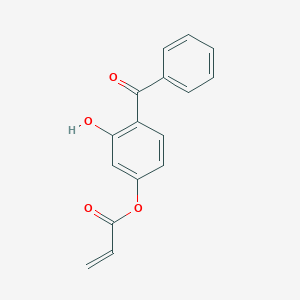


![Benzo[c]cinnoline, 4-(dimethylamino)-](/img/structure/B91424.png)
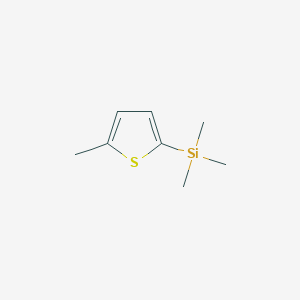


![[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B91436.png)

